
Lead(2+);oxygen(2-);ruthenium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+);oxygen(2-);ruthenium(4+), commonly referred to as lead ruthenate, is a compound that combines lead, oxygen, and ruthenium in specific oxidation states
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead ruthenate can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of lead oxide (PbO) with ruthenium dioxide (RuO2) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground to obtain a fine powder of lead ruthenate .
Industrial Production Methods
In industrial settings, the production of lead ruthenate often involves the use of advanced techniques such as chemical vapor deposition (CVD) and pulsed laser deposition (PLD). These methods allow for precise control over the composition and morphology of the resulting compound, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Lead ruthenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent elements and the reaction conditions.
Common Reagents and Conditions
Oxidation: Lead ruthenate can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) in an alkaline medium.
Substitution: Substitution reactions often involve the replacement of oxygen atoms with other chalcogens such as sulfur or selenium, typically under high-temperature conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species .
Applications De Recherche Scientifique
Lead ruthenate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, lead ruthenate is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in water electrolysis. .
Biology: In biological research, lead ruthenate is studied for its potential use in biosensors and bioelectronic devices.
Medicine: In medicine, lead ruthenate is being explored for its potential use in drug delivery systems and diagnostic imaging.
Industry: In industrial applications, lead ruthenate is used in the production of advanced materials, such as supercapacitors and batteries. .
Mécanisme D'action
The mechanism by which lead ruthenate exerts its effects is primarily related to its electronic structure and catalytic properties. In catalytic reactions, lead ruthenate facilitates the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Lead ruthenate can be compared with other similar compounds, such as ruthenium dioxide (RuO2) and lead dioxide (PbO2). While all these compounds exhibit catalytic properties, lead ruthenate is unique due to its combination of lead and ruthenium, which imparts distinct electronic and structural characteristics.
Ruthenium Dioxide (RuO2): RuO2 is a well-known catalyst for the oxygen evolution reaction (OER) and is widely used in water electrolysis. .
Lead Dioxide (PbO2): PbO2 is another catalyst used in various industrial processes. .
Similar Compounds
- Ruthenium Tetroxide (RuO4)
- Potassium Ruthenate (K2RuO4)
- Ruthenium Sulfide (RuS2)
- Lead Ruthenate Oxides with Iridium Substitution
These compounds share some similarities with lead ruthenate but differ in terms of their specific properties and applications .
Propriétés
Formule moléculaire |
O6Pb2Ru2 |
|---|---|
Poids moléculaire |
7.1e+02 g/mol |
Nom IUPAC |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/6O.2Pb.2Ru/q6*-2;2*+2;2*+4 |
Clé InChI |
JWFFJZWLLYFTOC-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Pb+2].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


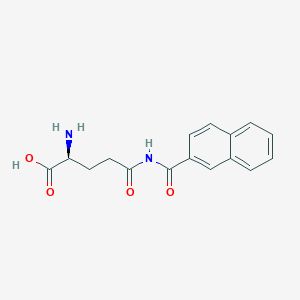
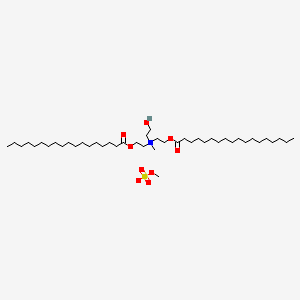

![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
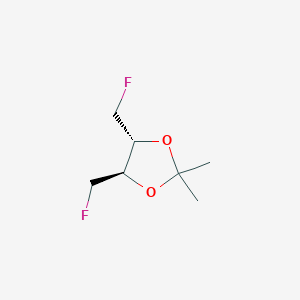
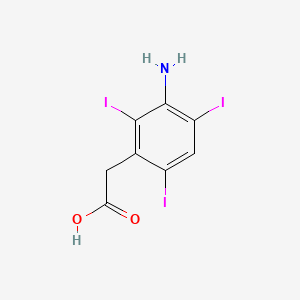

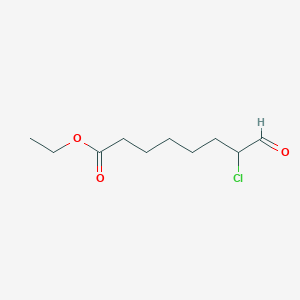

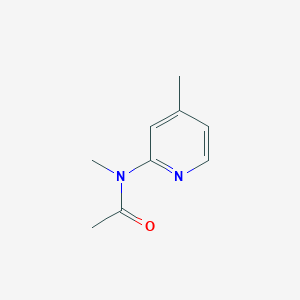
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
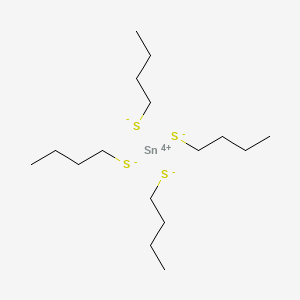
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
